molecular formula C12H11N5O3S2 B2496764 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-97-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2496764
CAS No.: 2034353-97-2
M. Wt: 337.37
InChI Key: OYBODRLYBJDUPB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with a complex heterocyclic structure. It features a thienopyrimidine core, linked to an ethyl-thiadiazole moiety, and has promising potential in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step synthetic route:

  • Formation of 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine: : Starting from a thienopyrimidine precursor, the compound undergoes cyclization under acidic conditions to form the dioxo derivative.

  • Ethylation Reaction: : The dioxo-thienopyrimidine is then ethylated using ethyl bromide under basic conditions to yield the intermediate product.

  • Thiadiazole Formation: : Finally, the ethylated intermediate reacts with thiosemicarbazide under oxidative conditions, forming the thiadiazole ring and completing the synthesis.

Industrial Production Methods: For industrial scale-up, solvent optimization, and reaction condition adjustments are often necessary to increase yield and purity. Continuous flow reactors and high-throughput screening may be employed for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

  • Oxidation: : It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, primarily affecting the thienopyrimidine moiety.

  • Reduction: : Reduction reactions using lithium aluminum hydride can target the carboxamide group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, nucleophiles like thiols or amines.

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduced amide or alcohol derivatives.

  • Substitution: : Ethyl- or methyl-substituted variants with introduced groups.

Scientific Research Applications

Chemistry: The compound is utilized in organic synthesis as a building block for more complex molecules.

Biology: In biological research, it is studied for its enzyme inhibition properties and potential as a pharmacophore.

Industry: It can be used in the development of organic semiconductors and polymer science.

Mechanism of Action

The compound acts by interacting with molecular targets such as enzymes or receptors. Its thienopyrimidine core can bind to active sites, inhibiting enzymatic activity. The thiadiazole ring enhances its binding affinity and specificity, affecting various biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Thienopyrimidine Derivatives: : Other compounds with the same core but different substitutions show varying biological activities.

  • Thiadiazole Derivatives: : Structural analogs used in medicinal chemistry for different therapeutic applications.

Uniqueness: This compound stands out due to its dual functional moieties, allowing it to exhibit properties of both thienopyrimidine and thiadiazole derivatives, offering versatile applications in multiple fields.

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-6-8(22-16-15-6)10(18)13-3-4-17-11(19)9-7(2-5-21-9)14-12(17)20/h2,5H,3-4H2,1H3,(H,13,18)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBODRLYBJDUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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